molecular formula C15H15N3O2S B2482794 2-(4-methoxybenzoyl)-N-phenylhydrazinecarbothioamide CAS No. 91759-66-9

2-(4-methoxybenzoyl)-N-phenylhydrazinecarbothioamide

Cat. No.: B2482794
CAS No.: 91759-66-9
M. Wt: 301.36
InChI Key: ZXTQBJSOXBDTSR-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzoyl)-N-phenylhydrazinecarbothioamide is an organic compound characterized by the presence of a methoxybenzoyl group and a phenylhydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxybenzoyl)-N-phenylhydrazinecarbothioamide typically involves the reaction of 4-methoxybenzoyl chloride with N-phenylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzoyl)-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzoyl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-methoxybenzoyl)amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-20-13-9-7-11(8-10-13)14(19)17-18-15(21)16-12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19)(H2,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTQBJSOXBDTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101325604
Record name 1-[(4-methoxybenzoyl)amino]-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827753
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

91759-66-9
Record name 1-[(4-methoxybenzoyl)amino]-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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